Cas no 896291-39-7 (2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide)

2-(3-Methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide is a specialized heterocyclic compound featuring a cycloheptabthiophene core functionalized with a methanesulfonylbenzamido group and a carboxamide moiety. Its unique structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The methanesulfonyl group enhances solubility and bioavailability, while the carboxamide functionality offers opportunities for further derivatization. This compound’s rigid cycloheptabthiophene framework may contribute to selective binding interactions in target proteins. Its synthetic versatility and well-defined physicochemical properties make it a promising intermediate for drug discovery and development applications.
2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide structure
896291-39-7 structure
Product Name:2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide
CAS No:896291-39-7
MF:C18H20N2O4S2
MW:392.492402076721
CID:5944105
PubChem ID:7565660
Update Time:2025-05-23

2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide
    • 4H-Cyclohepta[b]thiophene-3-carboxamide, 5,6,7,8-tetrahydro-2-[[3-(methylsulfonyl)benzoyl]amino]-
    • 896291-39-7
    • 2-(3-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
    • AKOS008471099
    • F2557-0131
    • 2-[(3-methylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
    • 2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
    • Inchi: 1S/C18H20N2O4S2/c1-26(23,24)12-7-5-6-11(10-12)17(22)20-18-15(16(19)21)13-8-3-2-4-9-14(13)25-18/h5-7,10H,2-4,8-9H2,1H3,(H2,19,21)(H,20,22)
    • InChI Key: QOYBKFVAJPFYMM-UHFFFAOYSA-N
    • SMILES: C12CCCCCC=1C(C(N)=O)=C(NC(=O)C1=CC=CC(S(C)(=O)=O)=C1)S2

Computed Properties

  • Exact Mass: 392.08644947g/mol
  • Monoisotopic Mass: 392.08644947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 646
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 143Ų

Experimental Properties

  • Density: 1.387±0.06 g/cm3(Predicted)
  • Boiling Point: 534.6±50.0 °C(Predicted)
  • pka: 11.87±0.20(Predicted)

2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide Pricemore >>

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Additional information on 2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide

2-(3-Methanesulfonylbenzamido)-4H,5H,6H,7H,8H-Cycloheptabthiophene-3-Carboxamide: A Comprehensive Overview

The compound with CAS No. 896291-39-7, known as 2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide, has garnered significant attention in the scientific community due to its unique structural properties and potential applications in advanced materials and pharmaceuticals. This compound is a derivative of cycloheptabthiophene, a polycyclic aromatic hydrocarbon with seven fused thiophene rings. The presence of the methanesulfonyl group and the benzamido substituent introduces intriguing electronic and steric effects that make this compound a promising candidate for various research and industrial applications.

Recent studies have highlighted the importance of cycloheptabthiophene derivatives in the field of optoelectronics. The extended conjugation of the thiophene rings in cycloheptabthiophene allows for strong absorption in the visible spectrum, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The substitution of the methanesulfonyl group at the benzamido position further enhances the compound's stability and solubility, which are critical factors for practical device applications. Researchers have demonstrated that this modification can significantly improve the charge transport properties of the material, leading to higher device efficiency.

In addition to its electronic properties, 2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide has shown potential in drug delivery systems. The carboxamide group provides a platform for bioconjugation, enabling the attachment of targeting ligands or therapeutic agents. This feature makes it a valuable component in the development of targeted drug delivery systems. Recent advancements in click chemistry have further expanded its utility by allowing for precise and efficient functionalization of the molecule.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the cycloheptabthiophene core through sulfurization reactions and subsequent functionalization with the methanesulfonylbenzamido group. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for both academic and industrial use.

From a structural perspective, cycloheptabthiophene exhibits a high degree of planarity due to its fused aromatic system. This planarity is crucial for maintaining strong electronic interactions within the molecule. The substitution pattern of 2-(3-methanesulfonylbenzamido) further modulates these interactions by introducing electron-withdrawing groups that influence the molecule's redox properties. These properties are particularly relevant in applications such as sensors and energy storage devices.

Moreover, cycloheptabthiophene derivatives have been explored for their antibacterial and antifungal activities. Preliminary studies suggest that 2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide exhibits potent activity against various pathogens due to its ability to disrupt microbial cell membranes. This finding opens new avenues for its application in antimicrobial therapies.

In conclusion, 2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for researchers seeking innovative solutions in materials science and pharmaceuticals. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in shaping future technologies.

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